molecular formula C16H24O4 B11962049 1-(2,3,4-Trihydroxyphenyl)decan-1-one CAS No. 1154-72-9

1-(2,3,4-Trihydroxyphenyl)decan-1-one

Cat. No.: B11962049
CAS No.: 1154-72-9
M. Wt: 280.36 g/mol
InChI Key: ZPMQGTUVDYNEHO-UHFFFAOYSA-N
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Description

1-(2,3,4-Trihydroxyphenyl)decan-1-one is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a decanone backbone attached to a phenyl ring substituted with three hydroxyl groups at positions 2, 3, and 4. This compound has garnered interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,4-Trihydroxyphenyl)decan-1-one typically involves the reaction of a decanone derivative with a phenolic compound under specific conditions. One common method involves the use of Friedel-Crafts acylation, where a decanoyl chloride reacts with a phenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3,4-Trihydroxyphenyl)decan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2,3,4-Trihydroxyphenyl)decan-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce autophagic cell death in cancer cells by agonizing the nuclear receptor TR3 and attenuating Akt2 activity . This leads to the export of TR3 to the cytoplasm and its targeting to mitochondria, ultimately resulting in autophagic induction.

Comparison with Similar Compounds

1-(2,3,4-Trihydroxyphenyl)decan-1-one can be compared with other similar compounds such as:

    1-(3,4,5-Trihydroxyphenyl)decan-1-one: Similar structure but with hydroxyl groups at different positions.

    1-(2,3,4-Trihydroxyphenyl)nonan-1-one: Similar structure but with a shorter carbon chain.

    1-(2,3,4-Trihydroxyphenyl)octan-1-one: Another similar compound with an even shorter carbon chain.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their structures.

Properties

CAS No.

1154-72-9

Molecular Formula

C16H24O4

Molecular Weight

280.36 g/mol

IUPAC Name

1-(2,3,4-trihydroxyphenyl)decan-1-one

InChI

InChI=1S/C16H24O4/c1-2-3-4-5-6-7-8-9-13(17)12-10-11-14(18)16(20)15(12)19/h10-11,18-20H,2-9H2,1H3

InChI Key

ZPMQGTUVDYNEHO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)C1=C(C(=C(C=C1)O)O)O

Origin of Product

United States

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